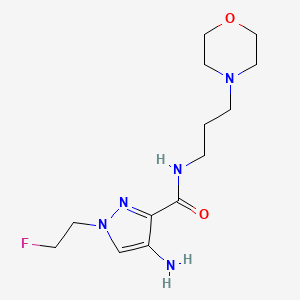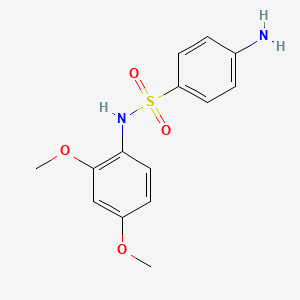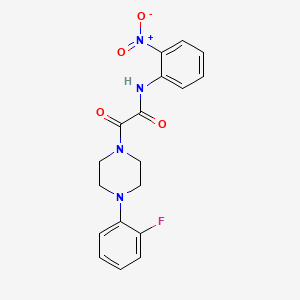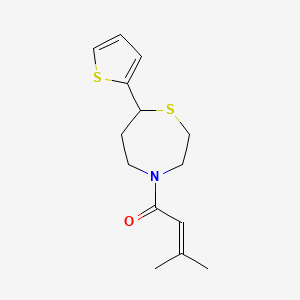
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes, including inflammation, cell proliferation, and survival. Inhibition of MAP4K4 has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation.
作用機序
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide inhibits the activity of MAP4K4 by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating downstream targets, leading to the inhibition of various cellular processes that are regulated by MAP4K4.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations. It has low selectivity for MAP4K4 and can inhibit other kinases, which can lead to off-target effects. Additionally, its potency is relatively low compared to other kinase inhibitors.
将来の方向性
There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective inhibitors of MAP4K4. Another area of interest is the investigation of the role of MAP4K4 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the combination of this compound with other therapies, such as chemotherapy or immunotherapy, could be explored to enhance its therapeutic effects. Finally, the development of this compound as a clinical drug could be pursued, although further research is needed to determine its safety and efficacy in humans.
合成法
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of reagents such as sodium hydride, sodium borohydride, and various solvents. The final product is obtained through purification using column chromatography.
科学的研究の応用
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models for various diseases. In cancer, inhibition of MAP4K4 has been shown to have anti-tumor effects in various cancer types, including breast, lung, and pancreatic cancer. In diabetes, inhibition of MAP4K4 has been shown to improve glucose tolerance and insulin sensitivity in preclinical models. In inflammation, inhibition of MAP4K4 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN5O2/c14-2-5-19-10-11(15)12(17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZSGJAQAUHPDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN(C=C2N)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)
![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)



![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)

![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)
![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)